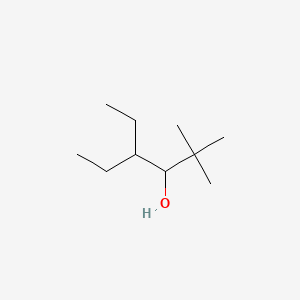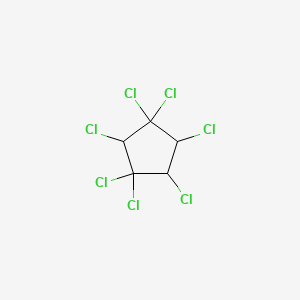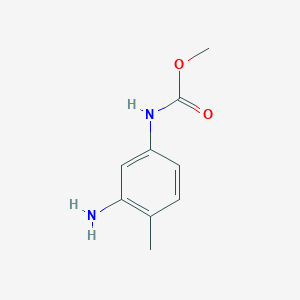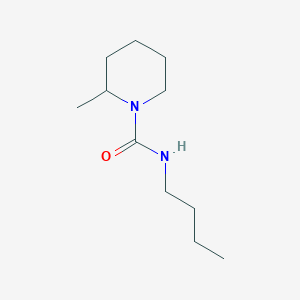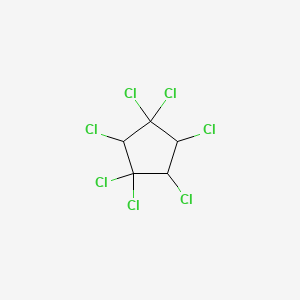
Heptachlorocyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptachlorocyclopentane is an organochlorine compound with the molecular formula C5H3Cl7. It is a derivative of cyclopentane, where seven hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptachlorocyclopentane can be synthesized through the chlorination of cyclopentane. The process involves the reaction of cyclopentane with chlorine gas under controlled conditions. The reaction is typically carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound involves a continuous flow process where cyclopentane is exposed to chlorine gas in a reactor. The reaction conditions, including temperature and pressure, are carefully controlled to ensure maximum yield and purity of the product. The resulting this compound is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Heptachlorocyclopentane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentane derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated cyclopentane derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Heptachlorocyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organochlorine compounds.
Biology: Studies have explored its effects on biological systems, particularly its potential as a pesticide.
Medicine: Research is ongoing to investigate its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of heptachlorocyclopentane involves its interaction with biological membranes and enzymes. The compound’s high chlorine content allows it to disrupt cellular processes by interfering with enzyme activity and membrane integrity. This disruption can lead to cell death, making it effective as a pesticide.
Comparación Con Compuestos Similares
Similar Compounds
Hexachlorocyclopentadiene: Another chlorinated cyclopentane derivative with six chlorine atoms.
Pentachlorocyclopropane: A smaller ring structure with five chlorine atoms.
Uniqueness
Heptachlorocyclopentane is unique due to its high chlorine content, which imparts greater stability and resistance to degradation compared to its less chlorinated counterparts. This makes it particularly useful in applications requiring long-term stability.
Propiedades
Número CAS |
69343-46-0 |
|---|---|
Fórmula molecular |
C5H3Cl7 |
Peso molecular |
311.2 g/mol |
Nombre IUPAC |
1,1,2,3,3,4,5-heptachlorocyclopentane |
InChI |
InChI=1S/C5H3Cl7/c6-1-2(7)5(11,12)3(8)4(1,9)10/h1-3H |
Clave InChI |
XCEUTYGYMGYCBG-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(C1(Cl)Cl)Cl)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



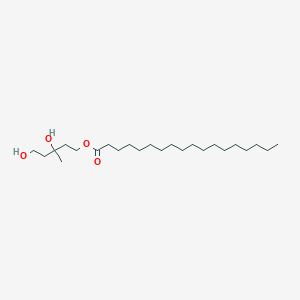
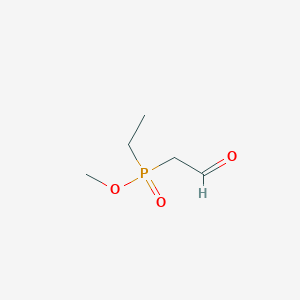
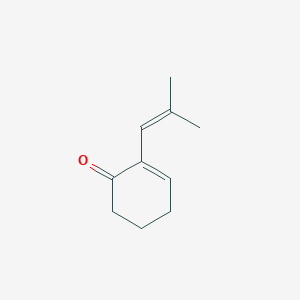
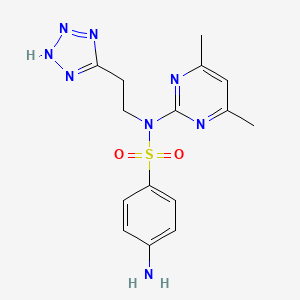
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)

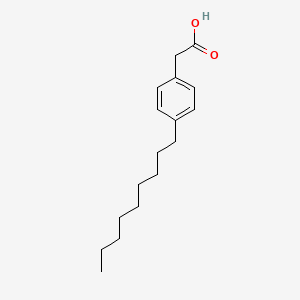
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)
